REACTION_CXSMILES
|
O.[CH3:2][N:3]([CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:6][CH:5]=1>C1C=CC=CC=1>[CH3:2][N:3]([CH3:14])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
O.CN(C1=CC=C(C=C1)C(=O)C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to Preparation 22 below,
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 150 ml
|
Type
|
CUSTOM
|
Details
|
to remove water),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry THF, further dried over molecular sieves
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(=O)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |